molecular formula C3H6Br2O B146513 1,3-Dibromo-2-propanol CAS No. 96-21-9

1,3-Dibromo-2-propanol

Cat. No.: B146513
CAS No.: 96-21-9
M. Wt: 217.89 g/mol
InChI Key: KIHQZLPHVZKELA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Dibromo-2-propanol is a dihalogenated alcohol . It is reported as a bifunctional crosslinking reagent , which suggests that it can interact with multiple targets, typically proteins or nucleic acids, and form covalent bonds between them

Mode of Action

As a bifunctional crosslinking reagent , this compound can form covalent bonds between two different biomolecules or different parts of the same molecule. This can lead to changes in the structure and function of the target molecules, potentially altering their biological activity.

Biochemical Pathways

Given its role as a crosslinking reagent , it can be inferred that it may interfere with any pathway involving the targets it crosslinks.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-propanol can be synthesized through the reaction of glycerol with red phosphorus and bromine . The reaction typically involves the following steps:

  • Glycerol is mixed with red phosphorus.
  • Bromine is added slowly to the mixture.
  • The reaction is allowed to proceed, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-propanol undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Substituted alcohols or ethers.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Alcohols or alkanes.

Scientific Research Applications

Comparison with Similar Compounds

    1,3-Dichloro-2-propanol: Similar in structure but contains chlorine atoms instead of bromine.

    2,3-Dibromo-1-propanol: Similar in structure but with bromine atoms at different positions.

    1,3-Dibromo-2-hydroxypropane: Another dihalogenated alcohol with similar properties.

Uniqueness: 1,3-Dibromo-2-propanol is unique due to its specific positioning of bromine atoms, which imparts distinct reactivity and crosslinking properties. This makes it particularly valuable in applications requiring bifunctional crosslinking reagents .

Properties

IUPAC Name

1,3-dibromopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQZLPHVZKELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059130
Record name 2-Propanol, 1,3-dibromo-
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Molecular Weight

217.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-21-9
Record name 1,3-Dibromo-2-propanol
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Record name 1,3-Dibromo-2-propanol
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Record name 1,3-Dibromo-2-propanol
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Record name 2-Propanol, 1,3-dibromo-
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Record name 2-Propanol, 1,3-dibromo-
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Record name 1,3-dibromopropan-2-ol
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Record name 1,3-DIBROMO-2-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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